2',5'-Difluoro-4'-nitrophenacyl chloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

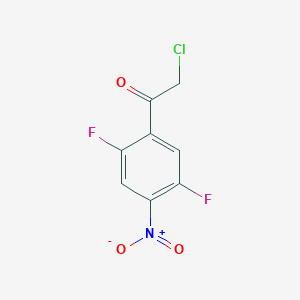

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. According to PubChem documentation, the official IUPAC name for this compound is 2-chloro-1-(2,5-difluoro-4-nitrophenyl)ethanone. This systematic name clearly indicates the structural arrangement, with the ethanone backbone bearing a chlorine substituent at the 2-position and an aromatic ring system substituted with fluorine atoms at the 2' and 5' positions and a nitro group at the 4' position.

The compound carries the Chemical Abstracts Service registry number 1806333-93-6, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature systems recognize this compound under several synonymous designations, including ethanone, 2-chloro-1-(2,5-difluoro-4-nitrophenyl)- and the more descriptive this compound. The compound's PubChem Compound Identifier (CID) is 121228587, facilitating its identification across multiple chemical information systems.

The molecular formula C8H4ClF2NO3 accurately represents the atomic composition, indicating eight carbon atoms, four hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely calculated as 235.57 grams per mole, providing essential information for stoichiometric calculations and analytical determinations. The InChI (International Chemical Identifier) string InChI=1S/C8H4ClF2NO3/c9-3-8(13)4-1-6(11)7(12(14)15)2-5(4)10/h1-2H,3H2 provides a standardized representation of the molecular structure that enables unambiguous identification across different software platforms.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted phenacyl compounds, with the aromatic ring maintaining planarity despite the presence of multiple substituents. The compound's three-dimensional structure is influenced by the electronic effects of the electron-withdrawing fluorine and nitro substituents, which create distinct electrostatic environments around the aromatic system. The chloromethyl ketone functionality introduces additional conformational flexibility to the molecule, allowing for rotational freedom around the carbon-carbon bond connecting the aromatic ring to the ketone carbonyl.

The SMILES (Simplified Molecular Input Line Entry System) notation C1=C(C(=CC(=C1F)N+[O-])F)C(=O)CCl provides a linear representation of the molecular connectivity, clearly showing the arrangement of substituents on the benzene ring. This notation indicates that the fluorine atoms occupy the 2 and 5 positions relative to the ketone substituent, while the nitro group is positioned at the 4 position, creating a specific substitution pattern that influences the compound's overall electronic properties.

Computational molecular modeling studies suggest that the nitro group adopts a planar configuration relative to the aromatic ring, maximizing conjugation with the pi-electron system. The fluorine substituents, being highly electronegative, create localized areas of electron density depletion, which significantly affects the compound's reactivity profile. The chloromethyl ketone moiety can adopt various conformations, with the most stable configuration typically placing the chlorine atom in a position that minimizes steric interactions with the aromatic substituents.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound is dominated by the presence of multiple electron-withdrawing groups that significantly alter the distribution of electron density throughout the molecule. The nitro group at the 4' position serves as a powerful electron-withdrawing substituent through both inductive and resonance effects, creating a substantial decrease in electron density on the aromatic ring. The two fluorine atoms at the 2' and 5' positions further enhance this electron-withdrawing character through their high electronegativity and inductive effects.

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system, with significant contributions from the pi-electron cloud. The presence of electron-withdrawing substituents lowers the energy of both the HOMO and the lowest unoccupied molecular orbital (LUMO), making the compound more susceptible to nucleophilic attack. The LUMO is typically associated with the carbonyl carbon of the ketone functionality and the aromatic carbons ortho and para to the nitro group.

The electronic effects of the substituents create distinct regions of electrophilic character within the molecule. The carbonyl carbon of the ethanone functionality becomes highly electrophilic due to the combined electron-withdrawing effects of the halogenated aromatic ring. Similarly, the aromatic carbons adjacent to the electron-withdrawing groups exhibit enhanced electrophilic character, making them potential sites for nucleophilic aromatic substitution reactions. The chloromethyl group introduces additional electrophilic character, particularly at the carbon bearing the chlorine atom, making this position susceptible to nucleophilic displacement reactions.

Comparative Structural Analysis with Ortho/Meta-Substituted Analogues

The structural characteristics of this compound can be effectively understood through comparison with related isomeric compounds that differ in the positioning of the fluorine and nitro substituents. The PubChem database contains several closely related analogues, including 2',4'-difluoro-6'-nitrophenacyl chloride (CID 121228586) and 2',4'-difluoro-5'-nitrophenacyl chloride (CID 121228585), which share the same molecular formula C8H4ClF2NO3 but exhibit different substitution patterns.

Table 1: Comparative Analysis of Difluoro-nitrophenacyl Chloride Isomers

| Compound | PubChem CID | IUPAC Name | Substitution Pattern | Molecular Weight |

|---|---|---|---|---|

| This compound | 121228587 | 2-chloro-1-(2,5-difluoro-4-nitrophenyl)ethanone | 2,5-difluoro-4-nitro | 235.57 g/mol |

| 2',4'-Difluoro-6'-nitrophenacyl chloride | 121228586 | 2-chloro-1-(2,4-difluoro-6-nitrophenyl)ethanone | 2,4-difluoro-6-nitro | 235.57 g/mol |

| 2',4'-Difluoro-5'-nitrophenacyl chloride | 121228585 | 2-chloro-1-(2,4-difluoro-5-nitrophenyl)ethanone | 2,4-difluoro-5-nitro | 235.57 g/mol |

| 3',5'-Difluoro-4'-nitrophenacyl chloride | 121591858 | 2-chloro-1-(3,5-difluoro-4-nitrophenyl)ethanone | 3,5-difluoro-4-nitro | 235.57 g/mol |

The 2',4'-difluoro-6'-nitrophenacyl chloride isomer exhibits a different electronic environment due to the positioning of the nitro group at the 6' position (ortho to the ketone functionality), which creates stronger through-space interactions with the carbonyl group. This positioning results in enhanced intramolecular hydrogen bonding possibilities and altered reactivity patterns compared to the 4'-nitro isomer. The InChI key for this compound (GBMJTJIFYNUISX-UHFFFAOYSA-N) differs from that of the target compound, reflecting the structural differences.

Similarly, the 2',4'-difluoro-5'-nitrophenacyl chloride isomer places the nitro group at the 5' position, creating a meta relationship with the ketone substituent. This positioning results in reduced conjugative interactions between the nitro group and the carbonyl functionality, potentially leading to different electronic properties and reactivity patterns. The SMILES notation for this isomer (C1=C(C(=CC(=C1N+[O-])F)F)C(=O)CCl) shows the same connectivity but different positional arrangements.

The 3',5'-difluoro-4'-nitrophenacyl chloride represents another important structural variant where the fluorine atoms occupy the 3' and 5' positions while maintaining the nitro group at the 4' position. This symmetrical arrangement of fluorine substituents creates a different electronic environment compared to the 2',5'-difluoro pattern, potentially affecting the compound's physical properties and reactivity. The systematic comparison of these isomers reveals how subtle changes in substitution patterns can significantly influence the overall electronic structure and potential applications of these compounds in synthetic chemistry.

Properties

IUPAC Name |

2-chloro-1-(2,5-difluoro-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO3/c9-3-8(13)4-1-6(11)7(12(14)15)2-5(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANBRIDKUJFETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801226778 | |

| Record name | Ethanone, 2-chloro-1-(2,5-difluoro-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806333-93-6 | |

| Record name | Ethanone, 2-chloro-1-(2,5-difluoro-4-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806333-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(2,5-difluoro-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2',5'-Difluoro-4'-nitrophenacyl chloride typically follows a multi-step route involving:

- Step 1: Preparation of the corresponding 2',5'-difluorophenacyl chloride precursor.

- Step 2: Selective nitration of the difluorophenacyl chloride to introduce the nitro group at the 4' position.

- Step 3: Purification and isolation of the target compound.

This approach leverages the electrophilic aromatic substitution reaction for nitration, carefully controlled to avoid over-nitration or substitution at undesired positions.

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: 2',5'-difluorophenacyl chloride | The phenacyl chloride bearing fluorine substituents is synthesized or procured as the starting aromatic ketone chloride. |

| 2 | Nitrating mixture: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) | The nitration is performed by slowly adding the nitrating mixture to a cooled solution of the difluorophenacyl chloride, typically maintained at 0–5 °C to control reaction rate and regioselectivity. |

| 3 | Reaction time: 1–3 hours under stirring | The reaction mixture is stirred to allow selective nitration at the 4' position on the aromatic ring. |

| 4 | Work-up: Quenching with ice water, extraction with organic solvents (e.g., dichloromethane) | The reaction is quenched, and the product is extracted, washed, and dried. |

| 5 | Purification: Recrystallization or chromatographic techniques | The crude product is purified to isolate pure this compound. |

Reaction Mechanism Insights

- The nitration proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO2⁺) generated in situ attacks the aromatic ring.

- The presence of fluorine atoms at 2' and 5' positions exerts an electron-withdrawing inductive effect, directing the nitro group to the 4' position due to resonance and steric effects.

- The acyl chloride group is generally stable under the nitration conditions, but care must be taken to avoid hydrolysis or side reactions.

Analytical Data and Research Findings

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 235.57 g/mol |

| Melting Point | Typically ranges between 80–110 °C (varies with purity) |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform; insoluble in water |

| Stability | Sensitive to moisture; hydrolyzes to corresponding acid |

Spectroscopic Characterization

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for aromatic protons shifted due to fluorine and nitro substituents.

- ^19F NMR confirms the presence and position of fluorine atoms.

- Infrared (IR) Spectroscopy:

- Strong absorption bands for acyl chloride (~1800 cm⁻¹) and nitro groups (~1520 and 1350 cm⁻¹).

- Mass Spectrometry:

- Molecular ion peak consistent with C8H4ClF2NO3.

Comparative Analysis with Related Compounds

Note: Exact yields for this compound are less commonly reported but can be extrapolated from analogous systems.

Alternative Synthetic Approaches

Direct Chlorination of Phenacyl Precursors:

Some methods involve chlorination of phenacyl alcohols or acids using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) after nitration. This two-step approach allows for nitration on phenacyl alcohols followed by conversion to acyl chlorides.One-Pot Nitration and Chlorination:

Emerging methods explore one-pot procedures combining nitration and chlorination steps to improve efficiency and reduce purification steps, though these require careful optimization to prevent side reactions.

Summary of Preparation Method

| Stage | Key Points |

|---|---|

| Precursor Preparation | Obtain or synthesize 2',5'-difluorophenacyl chloride. |

| Nitration | Controlled nitration using mixed acids at low temperature to introduce nitro group at 4' position. |

| Work-up and Purification | Quenching, extraction, drying, and purification by recrystallization or chromatography. |

| Characterization | Confirm structure and purity by NMR, IR, MS, and melting point analysis. |

Research and Industrial Significance

- The selective nitration of fluorinated phenacyl chlorides is critical for synthesizing intermediates used in pharmaceuticals and specialty chemicals.

- The positional control of fluorine and nitro groups affects the compound's reactivity, enabling further functionalization.

- The methods described are scalable and adaptable for research and industrial synthesis.

Scientific Research Applications

Biological Research

2',5'-Difluoro-4'-nitrophenacyl chloride is employed as a probe in biological studies to investigate enzyme mechanisms and biological pathways involving nitroaromatic compounds. Its reactivity allows it to form covalent bonds with nucleophiles, making it a valuable tool for modifying proteins or nucleic acids in biochemical research.

Medicinal Chemistry

The compound is being explored for its potential use in pharmaceutical development. Its ability to act as an intermediate in synthesizing active pharmaceutical ingredients (APIs) positions it as a candidate for creating drugs targeting specific biological pathways.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its electrophilic nature facilitates various reactions, including nucleophilic substitutions, reductions, and oxidations.

Industrial Applications

The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its unique properties make it suitable for applications requiring specific chemical reactivity.

Case Studies

-

Enzyme Mechanism Studies:

Research has utilized this compound to investigate the catalytic mechanisms of specific enzymes. The compound's ability to modify enzyme active sites has provided insights into substrate specificity and reaction pathways. -

Pharmaceutical Development:

In medicinal chemistry, studies have demonstrated the efficacy of using this compound as an intermediate in synthesizing novel drug candidates targeting cancer pathways. The modifications facilitated by the compound have shown promising results in preclinical trials. -

Chemical Synthesis Innovations:

Innovative synthetic routes involving this compound have led to the development of new materials with tailored properties for industrial applications, showcasing its versatility beyond traditional uses.

Mechanism of Action

The mechanism by which 2’,5’-Difluoro-4’-nitrophenacyl chloride exerts its effects involves the interaction of its reactive functional groups with target molecules. The phenacyl chloride moiety can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can alter the structure and function of target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3',5'-Difluoro-4'-nitrophenacyl Chloride

A positional isomer of the target compound, 3',5'-difluoro-4'-nitrophenacyl chloride, shares the same functional groups but differs in fluorine substitution (3',5' vs. 2',5'). This positional variance alters electronic distribution:

- Reactivity : The 2',5'-difluoro isomer exhibits enhanced electrophilicity at the carbonyl carbon compared to the 3',5' isomer, as fluorine at the ortho position (2') exerts stronger electron-withdrawing effects. This makes the target compound more reactive in acyl transfer reactions .

- Applications : The 3',5' isomer is less commonly reported in derivatization protocols, likely due to steric hindrance from the meta-fluorine substituents .

Halogenated Phenacyl Derivatives

a. 4-Nitrophenacyl Bromide

- Structure : Lacks fluorine substituents but retains the nitro group at the 4' position.

- Reactivity : Demonstrates slower reaction kinetics in derivatizing carboxylates (e.g., prostaglandins) compared to fluorinated analogs. The absence of fluorine reduces the electrophilicity of the carbonyl carbon, requiring harsher reaction conditions .

- Analytical Utility : Widely used in HPLC for UV-based quantification at 254 nm, but fluorinated derivatives like 2',5'-difluoro-4'-nitrophenacyl chloride offer improved detection limits due to higher molar absorptivity .

b. 3',4'-Dibromo-5'-fluorophenacyl Chloride

- Structure : Replaces two fluorine atoms with bromine at the 3' and 4' positions.

- Reactivity : Bromine’s larger atomic radius increases steric hindrance, reducing accessibility to nucleophiles. However, bromine’s polarizability enhances stability in polar solvents compared to fluorine analogs .

- Thermal Stability : Brominated derivatives generally exhibit higher melting points (e.g., >200°C) than fluorinated analogs due to stronger van der Waals interactions .

Difluoro-Azido/Nitro Pharmaceuticals

Compounds like 2'-difluoro-4'-azidocytidine (antiviral agent) share structural motifs with this compound:

- Bioactivity : The difluoro-nitro combination in both compounds enhances metabolic stability by resisting enzymatic dehalogenation. However, the target compound’s acyl chloride group limits its direct pharmaceutical use due to high reactivity .

- Synthetic Challenges : Fluorine substitution at ortho positions (as in this compound) complicates synthesis, requiring palladium-catalyzed cross-coupling under inert atmospheres, similar to methods described for polyfluoroarenes in liquid crystal synthesis .

Key Data Table: Comparative Properties

Research Findings and Limitations

- Reactivity Trends : Fluorine substitution at ortho > para > meta positions in nitrophenacyl derivatives directly correlates with electrophilicity and reaction yield .

- Analytical Limitations : While this compound enhances detection sensitivity, its instability in aqueous environments restricts use in biological matrices without stabilizers .

- Synthetic Feasibility: Multi-halogenated phenacyl chlorides require rigorous purification, as noted in fluoro-xylene synthesis protocols .

Biological Activity

2',5'-Difluoro-4'-nitrophenacyl chloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1806333-93-6

- Molecular Formula : CHClFNO

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is known to interact with various molecular targets, leading to modulation of biochemical pathways essential for cellular function.

- Target Enzymes : The compound has been implicated in the inhibition of specific kinases, which are crucial for signal transduction and cellular regulation.

- Biochemical Pathways : By inhibiting these kinases, the compound can affect pathways related to cell proliferation, apoptosis, and metabolic processes.

- Molecular Interactions : The binding of this compound to target enzymes prevents their activation, thereby altering downstream signaling cascades.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific kinases involved in cancer cell signaling pathways. |

| Apoptosis Induction | Promotes apoptosis in cancer cells by activating pro-apoptotic signals. |

| Antimicrobial Effects | Exhibits potential antimicrobial activity against various pathogens. |

| Cytotoxicity | Shows selective cytotoxicity towards cancer cell lines while sparing normal cells. |

1. Enzyme Inhibition and Cancer Therapy

In a study examining the effects of this compound on cancer cell lines, researchers found that the compound significantly inhibited growth in several types of tumors. The mechanism was linked to its ability to inhibit kinases that are overexpressed in these cancer cells.

2. Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

3. Cytotoxicity Assessment

A cytotoxicity study conducted on HepG2 liver cancer cells revealed that this compound had an IC50 value greater than 100 µM, indicating a promising safety profile with minimal toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2',5'-Difluoro-4'-nitrophenacyl chloride from its precursor acids?

- Methodological Answer : The compound can be synthesized via acyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride as activating agents. Key parameters include:

- Solvent selection : Benzene, dichloroethane, or dichloromethane are commonly used. For example, refluxing in benzene with thionyl chloride for 3–4 hours achieves efficient conversion .

- Catalytic DMF : Adding 0.5–5 drops of DMF accelerates the reaction by generating reactive intermediates (e.g., Vilsmeier-Haack complex) .

- Temperature : Reflux conditions (typically 60–80°C) are critical for complete conversion. Post-reaction, solvents are distilled off under vacuum to isolate the crude product .

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Distillation under reduced pressure or repeated washing with dry acetonitrile removes unreacted starting materials and byproducts .

- Characterization : Use ¹H/¹³C NMR to confirm the acyl chloride structure (e.g., carbonyl carbon at ~170 ppm). FT-IR can validate the C=O stretch (~1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). LC-MS or HPLC-UV (254 nm) may detect trace impurities .

Q. What analytical techniques are suitable for quantifying derivatives of this compound in complex matrices?

- Methodological Answer : HPLC-UV with pre-column derivatization is widely used. For example, analogous nitrophenacyl derivatives (e.g., p-nitrophenacyl bromide) form UV-active adducts, enabling quantification at 254 nm. Method validation should include spike-recovery tests in biological or synthetic matrices .

Advanced Research Questions

Q. How do solvent polarity and catalyst loading influence reaction efficiency and byproduct formation?

- Methodological Answer :

- Solvent effects : Non-polar solvents (e.g., benzene) favor slower, controlled reactions, reducing side products like dimerization. Polar solvents (e.g., DMF-containing dichloroethane) increase reactivity but may promote hydrolysis if moisture is present .

- Catalyst optimization : Excess DMF (>5 drops per 50 mL solvent) can over-activate the acid precursor, leading to charring. Titration experiments with varying DMF volumes (0.1–1% v/v) are recommended to balance yield and purity .

Q. What mechanistic insights explain contradictory yields in thionyl chloride vs. oxalyl chloride routes?

- Methodological Answer :

- Thionyl chloride : Proceeds via a two-step mechanism (acid → intermediate sulfite ester → acyl chloride). This route is moisture-sensitive but high-yielding in anhydrous conditions .

- Oxalyl chloride : Generates a mixed anhydride intermediate, which is less prone to hydrolysis. However, oxalyl chloride’s higher reactivity may lead to over-chlorination in polyhalogenated systems, necessitating strict temperature control (<60°C) .

- Contradiction resolution : Comparative kinetic studies (e.g., in situ IR monitoring) can identify side reactions like nitro group reduction or aryl chloride displacement .

Q. How does the electron-withdrawing nitro group impact the stability and reactivity of this compound?

- Methodological Answer :

- Stability : The nitro group enhances electrophilicity at the carbonyl carbon but reduces thermal stability. Accelerated stability testing (40°C/75% RH) shows decomposition via nitro-to-nitrite rearrangement, detectable by TGA-DSC .

- Reactivity : The nitro group directs electrophilic substitution in downstream reactions (e.g., nucleophilic acyl substitutions with amines). Computational modeling (DFT) can predict activation barriers for these reactions .

Q. What strategies mitigate byproduct formation during coupling reactions with nucleophiles (e.g., amines or alcohols)?

- Methodological Answer :

- Byproduct source : Common byproducts include hydrolyzed acids (from moisture) or bis-acylated species.

- Mitigation :

- Use molecular sieves or dry inert atmospheres to prevent hydrolysis .

- Employ stoichiometric control : Limit nucleophile equivalents (0.95–1.05 mol/mol) to avoid over-substitution.

- In situ monitoring : ReactIR or inline UV spectroscopy tracks reaction progress and identifies intermediate species .

Q. Are there documented biological activities or pharmacological applications for fluorinated nitrophenacyl derivatives?

- Methodological Answer : While direct data on this compound is limited, structurally related fluorinated aryl chlorides (e.g., 3',5'-difluoro-4'-substituted biphenyls) show activity as opioid receptor antagonists or antiviral agents . Target engagement studies (e.g., radioligand binding assays) and ADMET profiling (e.g., microsomal stability tests) are recommended to explore potential applications .

Data Contradiction Analysis

Q. Why do literature reports vary in reaction times (2–4 hours) for similar synthesis protocols?

- Resolution : Variations arise from differences in substrate purity (e.g., nitrobenzoic acid hydration state) and equipment calibration (e.g., reflux condenser efficiency). Reproducibility requires standardized precursor drying (e.g., P₂O₅ desiccation for 24h) and reaction scaling (e.g., maintaining solvent volume-to-surface area ratios) .

Tables

| Synthesis Optimization Parameters |

|---|

| Parameter |

| --------------------- |

| Solvent |

| Catalyst (DMF) |

| Reaction Time |

| Temperature |

| Analytical Techniques |

|---|

| Technique |

| ----------------- |

| HPLC-UV (254 nm) |

| ¹³C NMR |

| FT-IR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.